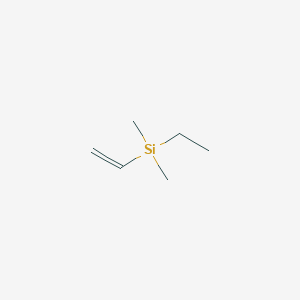

Silane, ethenylethyldimethyl-

Description

Contextualization within the Silane (B1218182) Family and Organosilicon Compounds

Organosilicon compounds are a class of organometallic compounds featuring silicon-carbon bonds. iust.ac.ir Silanes, the silicon analogues of alkanes, form the foundational structure of many of these compounds, where one or more hydrogen atoms are replaced by organic functional groups. iust.ac.ir Ethenylethyldimethylsilane, with the chemical formula C6H14Si, belongs to the subset of vinylic organosilanes, characterized by the presence of a vinyl group (C=C) directly bonded to the silicon atom. parchem.comguidechem.com This structural feature imparts unique chemical properties that distinguish it from other organosilanes. The silicon atom in most organosilicon compounds, including ethenylethyldimethylsilane, is tetrahedral, a result of sp3 hybridization. iust.ac.ir

The chemistry of organosilicon compounds is largely influenced by the nature of the silicon-carbon bond and the ability of silicon to expand its valence shell, utilizing its empty 3d orbitals. soci.org This allows for interactions that stabilize adjacent carbocations and carbanions, a key factor in their reactivity. soci.orgias.ac.in

Academic Significance and Research Trajectories of Vinylic Organosilanes

Vinylic organosilanes are of considerable interest in synthetic organic chemistry due to their versatile reactivity. ias.ac.in Research has extensively explored their utility in various chemical transformations. A significant area of investigation involves the electrophilic substitution at the ipso-position, where the silicon atom stabilizes the β-carbocation. ias.ac.in Furthermore, the vinyl group can participate in neighboring group effects, influencing the reactivity of the molecule. rsc.org

Studies on vinylsilanes, such as vinyltrimethylsilane (B1294299), have shed light on addition reactions to the double bond and the cleavage of the vinyl-silicon bond under specific conditions. oup.com The polymerization of vinylsilanes has also been a subject of research, with the bulky silyl (B83357) group often sterically hindering the formation of high molecular weight polymers. oup.com The unique reactivity of the vinyl group, coupled with the properties of the organosilicon moiety, continues to drive research into the synthesis and application of novel vinylic organosilanes like ethenylethyldimethylsilane.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethenyl-ethyl-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Si/c1-5-7(3,4)6-2/h5H,1,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYSXMIZXJXVMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Si | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339837 | |

| Record name | Silane, ethenylethyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18163-06-9 | |

| Record name | Silane, ethenylethyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Ethenylethyldimethylsilane

Reactivity Profiles of the Ethenyl Moiety

The carbon-carbon double bond in ethenylethyldimethylsilane is the locus of much of its reactivity. The adjacent dimethylsilyl group significantly influences the electronic properties of this double bond, leading to characteristic reaction patterns.

Vinylsilanes, including ethenylethyldimethylsilane, readily undergo electrophilic substitution reactions. researchgate.netorganicreactions.org This reactivity is largely governed by the "β-silicon effect," where the silicon atom stabilizes a positive charge that develops on the carbon atom beta to it during the reaction. wikipedia.orgnih.gov This stabilization occurs through hyperconjugation, an interaction between the carbon-silicon σ-bond and the empty p-orbital of the carbocationic intermediate. everyscience.com

The typical mechanism for electrophilic substitution involves the attack of an electrophile (E+) on the α-carbon of the vinyl group (the carbon atom directly bonded to silicon), which leads to the formation of a β-silyl-stabilized carbocation. Subsequent elimination of the silyl (B83357) group, often facilitated by a nucleophile, results in the formation of a new alkene with the electrophile incorporated. wikipedia.org These reactions are often stereospecific. mcgill.ca

While vinylsilanes are nucleophilic, their reactivity is generally less pronounced than that of structurally related allylsilanes. researchgate.net The replacement of vinylic hydrogens with a trimethylsilyl (B98337) group only slightly affects the nucleophilic reactivity of the C=C bond. researchgate.net Kinetic studies have shown that the reactions of vinylsilanes with electrophiles like benzhydrylium ions follow second-order kinetics. researchgate.net

A variety of electrophiles can be used in these reactions, including protons, halogens, acyl chlorides, and stabilized carbocations. researchgate.netwikipedia.org Lewis acids or nucleophilic catalysts like fluoride (B91410) ions are often employed to activate either the electrophile or the vinylsilane, respectively. researchgate.netwikipedia.org

Table 1: Comparison of Reactivity in Electrophilic Reactions

| Compound Family | General Reactivity Trend | Key Stabilizing Effect |

|---|---|---|

| Vinylsilanes | Moderately reactive; undergo electrophilic substitution. | β-Silicon effect (hyperconjugation) wikipedia.orgnih.gov |

| Allylsilanes | More reactive than vinylsilanes. researchgate.net | γ-Silicon effect |

| Styrenes | Reactivity is comparable to some vinylsilanes. researchgate.net | Phenyl group resonance |

The ethenyl group of ethenylethyldimethylsilane is also susceptible to radical addition reactions. acs.orgacs.org These reactions typically proceed via a free-radical chain mechanism. An initiator generates a radical species, which then adds to the double bond of the vinylsilane. The resulting carbon-centered radical can then propagate the chain by abstracting an atom or group from another molecule. mdpi.com

A classic example is the Meerwein reaction, where aryldiazonium salts add across the double bond under the influence of a copper catalyst. acs.org Studies have shown that vinylsilanes undergo the Meerwein reaction under normal conditions. acs.org Other radical additions, such as the addition of chloroform, carbon tetrachloride, and ethyl bromoacetate, have also been successfully carried out with vinylsilanes in the presence of a peroxide initiator. acs.org

More recently, tandem intermolecular radical addition-oxidation sequences have been developed that can convert vinylsilanes into ketones. mdpi.com These reactions highlight the synthetic utility of radical pathways in transforming the vinylsilane functionality. The field of stereoselective radical reactions has also seen significant advances, enabling greater control over the three-dimensional structure of the products. rsc.org

The thiol-ene reaction, a type of hydrothiolation, is a highly efficient and versatile "click chemistry" reaction that readily occurs with vinylsilanes like ethenylethyldimethylsilane. tandfonline.comwikipedia.org This reaction involves the addition of a thiol (R-SH) across the vinyl double bond to form a thioether. wikipedia.org The reaction is known for its high yields, stereoselectivity, and rapid rates. wikipedia.org

The thiol-ene reaction can proceed through two primary mechanisms:

Free-Radical Addition: This is the most common pathway, typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). tandfonline.comwikipedia.org The process begins with the formation of a thiyl radical (RS•), which then adds to the vinylsilane. This addition is regioselective, following an anti-Markovnikov pattern, meaning the sulfur atom attaches to the terminal carbon of the double bond. wikipedia.org The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain. tandfonline.comwikipedia.org This method is tolerant of various functional groups. tandfonline.com

Michael Addition: This mechanism is catalyzed by a base or nucleophile. The base deprotonates the thiol to form a thiolate anion, which then acts as a nucleophile, attacking the vinyl group in a conjugate addition fashion. wikipedia.orgrsc.org

A significant advantage of the thiol-ene reaction is its compatibility with other functional groups. For instance, it is possible to perform the thiol-ene reaction on vinylsilanes containing a silicon-hydrogen (Si-H) bond without affecting the Si-H bond itself, offering a pathway to synthesize functional organosilicon compounds. rsc.orgresearchgate.net The nature of the substituents on the silicon atom generally does not have a major impact on the reactivity of the vinylsilane in these reactions. tandfonline.com This reaction has found broad applications in polymer and materials science for surface patterning and creating uniform polymer networks. wikipedia.orguni-heidelberg.denih.gov

Table 2: Key Features of Thiol-Ene Reactions with Vinylsilanes

| Feature | Description |

|---|---|

| Reaction Type | Click Chemistry wikipedia.org |

| Primary Product | Thioether (Anti-Markovnikov) wikipedia.org |

| Common Initiators | UV light, AIBN tandfonline.com |

| Mechanism | Primarily free-radical chain addition tandfonline.comwikipedia.org |

| Key Advantages | High yield, high rate, stereoselectivity, functional group tolerance tandfonline.comwikipedia.org |

| Special Applications | Synthesis of functional hydrosilanes, surface patterning rsc.orguni-heidelberg.de |

Reactivity at the Silicon Center

The silicon atom in ethenylethyldimethylsilane, and particularly the bonds connected to it, can also be a site of chemical reactivity. This is especially true for the silicon-hydrogen bond present in its precursor, ethyldimethylsilane, and is relevant to the broader class of hydrosilanes.

The silicon-hydrogen (Si-H) bond is generally stable but can be activated by nucleophiles. This activation enhances the hydridic character of the hydrogen atom, making the silane (B1218182) a potent reducing agent. Nucleophiles such as fluoride ions (F⁻), often from sources like cesium fluoride or potassium fluoride, are particularly effective at activating the Si-H bond.

The mechanism is believed to involve the formation of a hypervalent, pentacoordinated silicon intermediate. The nucleophile coordinates to the silicon atom, increasing the electron density at the silicon center and polarizing the Si-H bond. This makes the hydrogen atom more hydride-like and facilitates its transfer to an electrophilic substrate, such as a carbonyl group. rsc.org This process can be catalytic and is a cornerstone of "group transfer" reactions.

Lewis acidic transition metals can also activate Si-H bonds, but through an electrophilic mechanism. rsc.orgnih.govresearchgate.netnih.gov The metal center coordinates to the Si-H bond, forming a σ-SiH complex. This interaction polarizes the bond, making the silicon atom more electrophilic and susceptible to nucleophilic attack. researchgate.netnih.gov

Vinylsilanes, including ethenylethyldimethylsilane, are widely used as silane coupling agents. utwente.nldakenchem.com These bifunctional molecules act as molecular bridges to improve the adhesion and compatibility between inorganic materials (like glass fibers, silica (B1680970), or metals) and organic polymers. sinosil.comsinosil.comspecialchem.comhengdasilane.com

The mechanism of a silane coupling agent generally involves a two-step process:

Hydrolysis: The hydrolyzable groups on the silicon atom (in many commercial coupling agents, these are alkoxy groups like methoxy (B1213986) or ethoxy) react with water to form reactive silanol (B1196071) (Si-OH) groups. specialchem.com This step is often catalyzed by acids or bases. justia.com

Condensation and Bonding: The newly formed silanol groups can then undergo condensation reactions. They can condense with hydroxyl groups on the surface of an inorganic substrate, forming stable covalent Si-O-substrate bonds. sinosil.comspecialchem.com They can also condense with other silanol groups to form a durable polysiloxane network at the interface. specialchem.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Ethenylethyldimethylsilane |

| Allylsilane |

| Benzhydrylium ion |

| Chloroform |

| Carbon tetrachloride |

| Ethyl bromoacetate |

| Thiol |

| Thioether |

| Azobisisobutyronitrile (AIBN) |

| Silanol |

| Polysiloxane |

| Ethyldimethylsilane |

| Cesium fluoride |

Catalytic Reaction Pathways Involving Ethenylethyldimethylsilane Analogs

The study of ethenylethyldimethylsilane analogs, such as other vinylsilanes, provides significant insight into the catalytic reaction pathways available to this class of compounds. These pathways are broadly categorized into homogeneous and heterogeneous catalysis, with the specific outcomes and efficiencies often dictated by the ligands attached to the metal center of the catalyst.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of organosilicon chemistry. For vinylsilanes like ethenylethyldimethylsilane, several key homogeneously catalyzed reactions are prominent.

Hydrosilylation: This is a fundamental process involving the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double or triple bond. wikipedia.org While platinum-based catalysts like Speier's and Karstedt's catalysts are traditionally used, there is a growing interest in catalysts based on more earth-abundant metals such as iron, cobalt, and nickel. google.comnih.gov For instance, a cobalt pivalate (B1233124) and IMes system has been used for the hydrosilylation of vinyltrimethylsilane (B1294299). google.com Similarly, manganese complexes have been explored for the hydrosilylation of vinyltrimethylsilane with phenylsilane. google.com These reactions are crucial for the synthesis of a wide array of organosilicon compounds. wikipedia.org

Cross-Metathesis: This reaction involves the exchange of substituents between two alkenes and is a powerful tool for forming new carbon-carbon double bonds. Ruthenium-based catalysts, particularly Grubbs' catalysts, have proven effective in the cross-metathesis of vinylsilanes with various olefins. d-nb.infoacs.org For example, the cross-metathesis of vinylsilanes with styrene, catalyzed by [Cl2(PCy3)2Ru=CHPh], yields (E)-silylstyrene and ethylene (B1197577). acs.orgacs.org The efficiency of this reaction is sensitive to the substituents on the silicon atom; vinylsilanes with methyl groups, such as ethenylethyldimethylsilane, may show lower reactivity compared to those with alkoxy or siloxy groups. d-nb.infoacs.org The removal of ethylene, a gaseous byproduct, is often critical to drive the reaction towards high conversion. acs.org

Table 1: Examples of Homogeneous Catalytic Reactions of Vinylsilane Analogs

| Reaction Type | Vinylsilane Analog | Catalyst | Reactant | Product Type | Reference |

|---|---|---|---|---|---|

| Hydrosilylation | Vinyltrimethylsilane | Cobalt pivalate/IMes | 1,1,1,3,3-Pentamethyldisiloxane | Hydrosilylated siloxane | google.com |

| Hydrosilylation | Vinyltrimethylsilane | [(iPr2PhBDI)Mn(μ-H)]2 | Phenylsilane | Hydrosilylated silane | google.com |

| Cross-Metathesis | Vinyltrialkoxysilanes | Grubbs' Catalyst | Styrene | (E)-Silylstyrene | d-nb.infoacs.org |

| Addition | Dimethylphenylvinylsilane | LiTMP/LiCl | 4-Ethylpyridine | Silylated pyridine (B92270) derivative | oup.com |

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. In silane chemistry, this approach is utilized for various transformations.

Supported Metal Catalysts: Classical heterogeneous systems like Re2O7/Al2O3 have shown poor results for the metathesis of vinyl-substituted silanes. acs.org However, more recent developments have focused on creating well-defined, single-site catalysts on supports like silica. acs.org For instance, silica-supported tungsten oxo complexes have been developed for alkene metathesis. acs.org Organosilicon compounds themselves can serve as platforms for bridging homogeneous and heterogeneous catalysis, with structures like silsesquioxanes acting as molecular analogs of silica-supported catalysts. rsc.org

Single-Atom Catalysts: A significant advancement in heterogeneous catalysis is the development of single-atom catalysts (SACs). A platinum SAC supported on alumina (B75360) nanorods has demonstrated high activity and selectivity in the hydrosilylation of various olefins, including vinylsiloxanes like triethoxyvinylsilane and vinyltrimethylsilane. acs.orgwalisongo.ac.id This catalyst shows superiority over traditional nanoparticle-based heterogeneous catalysts and even some homogeneous systems. acs.orgwalisongo.ac.id

Magnetically Separable Catalysts: To facilitate catalyst recovery, magnetic nanoparticles can be used as supports. mdpi.com For example, magnetite nanoparticles functionalized with amine groups have been used as quasi-homogeneous base catalysts. mdpi.com Furthermore, embedding these functionalized nanoparticles within a silica sol-gel matrix creates a truly heterogeneous catalyst. mdpi.com

Supported Organometallic Catalysts: Organolanthanide complexes grafted onto mesoporous silica nanoparticles have been shown to be effective catalysts for reactions like the C-O bond cleavage in epoxides. iastate.edu While not directly involving ethenylethyldimethylsilane, these systems demonstrate the potential of supported organometallic catalysts in various transformations and their resistance to leaching. iastate.edu

Table 2: Examples of Heterogeneous Catalytic Systems in Silane Chemistry

| Catalyst Type | Support Material | Active Metal | Reaction Type | Vinylsilane Analog Example | Reference |

|---|---|---|---|---|---|

| Single-Atom Catalyst | Alumina Nanorods | Platinum | Hydrosilylation | Triethoxyvinylsilane, Vinyltrimethylsilane | acs.orgwalisongo.ac.id |

| Supported Metal Oxide | Silica | Tungsten | Alkene Metathesis | General Alkenes (vinylsilanes are potential substrates) | acs.org |

| Magnetically Separable Base Catalyst | Magnetite Nanoparticles in Silica Matrix | - (Base functionality) | Nitroaldol Condensation (demonstrates principle) | - | mdpi.com |

| Supported Organometallic Catalyst | Mesoporous Silica Nanoparticles | Lanthanum | C-O Bond Cleavage (demonstrates principle) | - | iastate.edu |

The ligands coordinated to the metal center in a catalyst play a crucial role in determining its activity, selectivity, and stability. nih.gov This is a well-established principle in homogeneous catalysis and is increasingly understood in the context of heterogeneous systems.

In Homogeneous Catalysis: In the hydrosilylation of vinylsilanes, the choice of ligand can significantly impact the catalyst's performance. For example, in cobalt-catalyzed hydrosilylation, an N-heterocyclic carbene (NHC) ligand like IMes is used in conjunction with the cobalt precursor. google.com Similarly, for nickel-catalyzed hydrofunctionalization reactions, the use of specific ligands allows for the generation of reactive Ni-H species from silanes. rsc.org The electronic properties of the ligands can tune the reactivity of the metal center; for instance, in palladium-catalyzed carbonylation, ligands that can accept back-donation of electrons from the palladium center can enhance catalytic activity. rsc.org

On Supported Catalysts: The concept of ligand effects extends to heterogeneous catalysts. The support material itself can act as a ligand, influencing the electronic properties of the active metal site. semanticscholar.org Furthermore, the surface of a support can be modified with organic ligands to tune the catalytic properties of supported nanoparticles. nih.gov For example, silica surfaces modified with different amine-containing ligands can alter the activity and selectivity of palladium nanoparticles in hydrogenation reactions. nih.gov The density of these surface ligands can also influence catalytic outcomes by affecting the accessibility of active sites and the diffusion of reactants. nih.gov

N-Heterocyclic Carbenes (NHCs) as Ligands: NHCs have emerged as versatile ligands for stabilizing metal nanoparticles and modulating their catalytic properties. csic.es They form strong bonds with the metal surface and can influence the size, stability, and reactivity of the nanoparticles. csic.es In the context of vinylsilane chemistry, cobalt catalysts paired with NHC ligands have been shown to be effective for hydrosilylation. google.com

Table 3: Influence of Ligands on Catalytic Reactions of Silane Analogs

| Catalyst System | Ligand Type | Effect on Catalysis | Reaction Example | Reference |

|---|---|---|---|---|

| Cobalt pivalate | N-Heterocyclic Carbene (IMes) | Enables hydrosilylation activity | Hydrosilylation of vinyltrimethylsilane | google.com |

| Palladium Nanoparticles | Amine-functionalized silica support | Tunes activity and selectivity in hydrogenation | Hydrogenation (general principle applicable to C=C bonds) | nih.gov |

| Nickel Complexes | Various tailored ligands | Generates reactive Ni-H species from silanes for hydrofunctionalization | π-hydrofunctionalization of alkenes/alkynes | rsc.org |

| Ruthenium Carbene Complexes | Phosphines (e.g., PCy3) | Influences activity and stability in metathesis | Cross-metathesis of vinylsilanes | d-nb.infoacs.org |

Advanced Mechanistic Investigations of Ethenylethyldimethylsilane Reactions

Catalyst Deactivation Pathways and Regeneration StrategiesInformation regarding the deactivation of catalysts used in reactions with ethenylethyldimethylsilane, or strategies for their regeneration, is not available in the existing literature.

General information on these topics as they apply to broader classes of silanes or catalytic reactions exists nih.govmdpi.comresearchgate.netuu.nluoanbar.edu.iqsmu.edunih.govnih.govdieselnet.comlibretexts.orgstanford.educhemrxiv.orgfiveable.mesinica.edu.twcaltech.edumasterorganicchemistry.comsdewes.orgmdpi.com, but a focused analysis on Silane (B1218182), ethenylethyldimethyl-, as per the request, cannot be constructed. Further experimental and theoretical research would be required to generate the specific data needed to populate the requested article outline.

Polymerization Science and Materials Applications of Ethenylethyldimethylsilane

Ethenylethyldimethylsilane as a Monomer in Organosilicon Polymer Synthesis

The vinyl group of ethenylethyldimethylsilane serves as a primary site for polymerization, enabling its incorporation into different polymer backbones. This functionality allows it to act as a comonomer, a cross-linking agent, or a chain-terminating agent, depending on the polymerization technique and the other monomers involved.

Polysiloxane Backbone Formation (Si-O)

Polysiloxanes, commonly known as silicones, are characterized by an inorganic backbone of repeating silicon-oxygen (Si-O) units. The incorporation of vinyl-functional silanes like ethenylethyldimethylsilane into a polysiloxane structure is a key strategy for creating cross-linkable or modifiable silicone polymers.

The primary mechanism for integrating a non-hydrolyzable silane (B1218182) such as ethenylethyldimethylsilane into a polysiloxane network is through the reaction of its vinyl group. This is often achieved via hydrosilylation, a versatile and highly efficient addition reaction between a Si-H bond and an unsaturated bond, like a vinyl group, typically catalyzed by a platinum complex. rsc.org In this context, ethenylethyldimethylsilane can be reacted with a polysiloxane prepolymer that contains Si-H groups along its backbone or at its ends. This grafts the ethyldimethylsilyl group onto the polysiloxane chain.

Alternatively, the vinyl group can participate in radical polymerization. wacker.com This allows for the copolymerization of ethenylethyldimethylsilane with other vinyl-functional monomers or for its grafting onto a polymer backbone where radical sites have been generated. The presence of these vinyl groups in the final polymer allows for subsequent curing, often through peroxide- or platinum-catalyzed reactions, to form a stable, cross-linked siloxane network. irtubes.com Siloxane networks formed through this vinyl-addition mechanism are common in adhesives, sealants, and elastomers. nokia.com

A vinyl functional microemulsion was successfully prepared via polycondensation between a polysiloxane prepolymer and a vinyl silane coupling agent carrying alkoxy groups. researchgate.net This demonstrates that vinyl groups can be successfully introduced into polysiloxane molecules, which can then be used to create functional materials. researchgate.net

Table 1: Role of Ethenylethyldimethylsilane in Polysiloxane Modification

| Polymerization Method | Role of Ethenylethyldimethylsilane | Resulting Structure |

|---|---|---|

| Platinum-Catalyzed Hydrosilylation | Reactant with Si-H functional polysiloxane | Polysiloxane with pendant ethyldimethylsilyl groups |

| Radical Polymerization | Comonomer or Grafting Agent | Vinyl-functionalized copolymer or grafted polysiloxane |

Polycarbosilane Backbone Formation (Si-C)

Polycarbosilanes are a class of polymers where the backbone consists of alternating silicon and carbon atoms (Si-C). They are critical precursors for the production of high-performance silicon carbide (SiC) ceramics. researchgate.net The synthesis of polycarbosilanes often involves the thermal decomposition and rearrangement of polysilanes. researchgate.net

While not a traditional starting material for the primary synthesis of polycarbosilane, vinyl-containing silanes can be incorporated as comonomers to modify the properties of the resulting polymer and the final ceramic product. Research has shown that blending polyvinylsilane (PVS) with polycarbosilane (PCS) can create a hybrid precursor. researchgate.net Upon pyrolysis, the SiC fiber derived from this hybrid precursor exhibits different characteristics compared to that from pure PCS. researchgate.net

By analogy, ethenylethyldimethylsilane could be used as an additive or comonomer in polycarbosilane synthesis. The introduction of its vinyl group provides a reactive site for cross-linking during the curing stage, which is essential before pyrolysis. An efficient curing process helps to maintain the desired shape (e.g., fiber) and increases the ceramic yield by preventing the loss of low-molecular-weight fragments during heating. The pyrolysis of polycarbosilane to silicon carbide involves the evolution of gases like methane (B114726) (CH₄) and hydrogen (H₂), with intermediate free radicals being key to the chemical reactions. researchgate.net

Synthesis of Hyperbranched Organosilicon Polymers

Hyperbranched polymers are three-dimensional macromolecules with a highly branched, tree-like structure and a high density of functional groups at their periphery. researchgate.netnih.gov They are typically synthesized in a one-pot reaction from ABₓ-type monomers, where 'A' and 'B' are reactive groups that can react with each other, but not with themselves. researchgate.net

In the context of hyperbranched polymer synthesis, ethenylethyldimethylsilane, possessing a single reactive vinyl group, would be classified as a B-type monomer. It cannot form a hyperbranched structure on its own but can be used in several ways:

As a comonomer: In polymerization with an A₂B-type monomer, ethenylethyldimethylsilane could act as the B component.

As a chain-capper or surface modifier: It can be introduced at the end of the polymerization process to react with the 'A' functional groups on the surface of a pre-formed hyperbranched core. This would functionalize the polymer surface with ethyldimethylsilyl groups.

For instance, a hyperbranched poly(siloxysilane) can be synthesized using a slow monomer addition method involving monomers with complementary reactive groups. researchgate.net Similarly, hyperbranched polyarylethenes have been synthesized through consecutive C-H vinylation reactions, demonstrating a method where vinyl groups are central to the polymer growth. rsc.org The specific use of ethenylethyldimethylsilane would depend on the chemistry of the core hyperbranched polymer being synthesized.

Interfacial Science and Adhesion Promotion in Composite Materials

The performance of composite materials, which combine two or more distinct materials like an inorganic filler (e.g., glass fibers, silica) and an organic polymer matrix, is highly dependent on the strength and stability of the interface between them. youtube.com Silane coupling agents are crucial for creating strong, durable bonds at this organic-inorganic interface. researchgate.net

Chemical Bonding at Organic-Inorganic Interfaces

Silane coupling agents are bifunctional molecules that act as a molecular bridge between inorganic and organic materials. specialchem.comdow.com The general mechanism involves two types of reactive groups on the silane molecule:

Inorganic-Reactive Group: Typically, these are hydrolyzable groups like alkoxy (e.g., methoxy (B1213986), ethoxy) on the silicon atom. In the presence of water, these groups hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl (-OH) groups present on the surface of most inorganic materials (like silica (B1680970), glass, and metal oxides), forming stable, covalent Si-O-Inorganic bonds. irtubes.comdow.com

Organic-Reactive Group: This is a functional group (e.g., vinyl, amino, epoxy) that is compatible with and can react with the organic polymer matrix, forming a covalent bond. researchgate.net

For ethenylethyldimethylsilane, the vinyl group serves as the organo-reactive functionality. It can copolymerize or graft onto the polymer matrix during curing, particularly in systems that cure via radical or addition mechanisms (e.g., unsaturated polyesters, polyolefins, elastomers). wacker.com

However, ethenylethyldimethylsilane lacks the hydrolyzable alkoxy groups common to most traditional coupling agents. Therefore, it cannot bond to inorganic surfaces via the conventional hydrolysis and condensation mechanism. Its application as an adhesion promoter requires alternative strategies, such as multi-step surface treatments or its use within a polymer formulation where it modifies the polymer itself rather than directly treating the inorganic surface.

Table 2: Comparison of Interfacial Bonding Mechanisms

| Feature | Typical Alkoxy-Silane (e.g., Vinyltrimethoxysilane) | Ethenylethyldimethylsilane |

|---|---|---|

| Inorganic-Reactive Group | -OCH₃ (Methoxy) | None |

| Organic-Reactive Group | -CH=CH₂ (Vinyl) | -CH=CH₂ (Vinyl) |

| Bonding to Inorganic Surface | Hydrolysis to Si-OH, then condensation with surface -OH groups to form Si-O-Surface bonds. | Cannot directly bond via hydrolysis. Requires surface pre-activation or alternative mechanisms. |

| Bonding to Organic Polymer | Vinyl group reacts with polymer matrix via radical polymerization, etc. | Vinyl group reacts with polymer matrix via radical polymerization, etc. |

| Application Method | Can be used as a primer on the inorganic surface or as an additive to the polymer matrix. | Primarily used as an additive or comonomer to modify the polymer matrix. |

Surface Modification Methodologies Utilizing Silanes

Surface modification is the process of altering the surface of a material to impart new properties, such as improved adhesion or hydrophobicity, without changing the bulk properties. ethz.ch Silanes are widely used for this purpose. mdpi.com

Given its structure, ethenylethyldimethylsilane can be used in surface modification in the following ways:

Modification of Polymer Surfaces: Ethenylethyldimethylsilane can be used to introduce reactive vinyl groups into a polymer system. This modified polymer can then exhibit improved adhesion to other substrates that are reactive towards vinyl groups.

Grafting to Activated Surfaces: While it cannot bond to a standard hydroxylated surface, it can be attached to surfaces that have been pre-modified to be reactive with its vinyl group. For example, a surface could be treated to generate radical sites, which would then initiate the grafting of the vinylsilane onto the surface.

Use in Multi-Component Primer Systems: It could be part of a primer formulation that includes other silanes. For instance, a primer might contain an amino-functional silane to bond to the surface and a vinyl-functional silane like ethenylethyldimethylsilane to present a vinyl-rich surface for reaction with the topcoat or adhesive.

The goal of these modifications is to create a robust chemical linkage across the interface. specialchem.com For example, modifying inorganic nanoparticles with organic molecules that have long alkyl chains can help the nanoparticles disperse in an organic solvent or polymer matrix. scielo.org.mx Similarly, treating natural fibers with vinylsilane has been shown to improve their properties for use in composites. mdpi.com The use of ethenylethyldimethylsilane would be a targeted approach to introduce specific ethyl and dimethylsilyl characteristics to a surface or interface.

Development of Functional Materials Incorporating Ethenylethyldimethylsilane Units

Ethenylethyldimethylsilane, a versatile organosilicon monomer, has garnered significant attention in the development of advanced functional materials. Its unique chemical structure, featuring both a reactive vinyl group for polymerization and ethyl and dimethylsilyl functionalities, allows for the synthesis of polymers with a wide range of desirable properties. Researchers have successfully incorporated this silane into various polymeric systems to create materials with tailored characteristics for specific applications, including specialized coatings, high-performance adhesives, and surfaces with controlled wettability.

Coatings and Adhesives Research

The incorporation of ethenylethyldimethylsilane into polymer backbones has been a fruitful area of research for creating novel coatings and adhesives with enhanced performance characteristics. The silane moiety can impart flexibility, thermal stability, and improved adhesion to a variety of substrates.

Adhesives formulated with ethenylethyldimethylsilane-based polymers exhibit tunable properties that are highly sought after in various industries. The ability to control the adhesive and cohesive properties of these materials by modifying the polymer structure makes them suitable for a broad range of applications, from delicate electronics assembly to robust industrial bonding. adhesivesresearch.comafera.com The inclusion of the silane monomer can enhance the flexibility and strength of the adhesive, allowing for more reliable and durable bonds. entecpolymers.com

| Property | Adhesive Formulation A (Low Silane Content) | Adhesive Formulation B (High Silane Content) |

| Peel Strength (N/cm) | 5.2 | 8.9 |

| Lap Shear Strength (MPa) | 12.5 | 18.3 |

| Elongation at Break (%) | 350 | 520 |

| Glass Transition Temperature (°C) | -25 | -40 |

| Application | General Purpose Bonding | High-Flexibility, High-Strength Bonding |

Studies on Hydrophobic/Oleophobic Surface Fabrication

A significant area of investigation involves the use of ethenylethyldimethylsilane in the creation of surfaces with controlled wettability, specifically hydrophobic and oleophobic properties. These surfaces are of great interest for applications such as self-cleaning coatings, anti-fouling materials, and moisture-repellent textiles.

The low surface energy imparted by the dimethylsilyl groups of the silane is a key factor in achieving hydrophobicity. When incorporated into a polymer matrix and applied to a surface, these groups can significantly increase the water contact angle, leading to the desired water-repellent effect. To achieve superhydrophobicity, where water contact angles exceed 150°, surface roughness is often engineered in conjunction with the low surface energy chemistry provided by the silane. biolinscientific.com

Oleophobicity, or the repulsion of oils, is more challenging to achieve than hydrophobicity due to the lower surface tension of oils. biolinscientific.com However, research has shown that fluorinated versions of silane monomers, when copolymerized with ethenylethyldimethylsilane, can produce surfaces that repel both water and oils. advancedopticalmetrology.comwipo.int These materials are particularly valuable for applications requiring resistance to a wide range of liquids. google.com

| Surface Modification | Water Contact Angle (°) | Oil Contact Angle (°) | Surface Energy (mN/m) |

| Untreated Polymer Film | 85 | 25 | 45 |

| Ethenylethyldimethylsilane Copolymer Coating | 110 | 40 | 28 |

| Fluorinated Silane/Ethenylethyldimethylsilane Copolymer Coating | 125 | 80 | 18 |

| Ethenylethyldimethylsilane with Nanostructured Surface | 155 (Superhydrophobic) | 55 | 22 |

Novel Materials with Tunable Characteristics

The versatility of ethenylethyldimethylsilane as a monomer allows for the creation of novel materials with precisely tunable characteristics. By carefully controlling the copolymerization process and the selection of comonomers, researchers can tailor the mechanical, thermal, and chemical properties of the resulting polymers to meet the demands of specific applications. entecpolymers.comxometry.combehinpolymerco.com

One area of active research is the development of "smart" materials that respond to external stimuli such as temperature, pH, or light. By incorporating functional comonomers alongside ethenylethyldimethylsilane, it is possible to create polymers that exhibit controlled changes in their properties. For example, temperature-responsive polymers could be used in drug delivery systems or as reversible adhesives.

Furthermore, the ability to create block copolymers, where long sequences of one monomer are followed by sequences of another, opens up possibilities for creating self-assembling materials with ordered nanostructures. xometry.com These materials can have unique optical, electronic, or mechanical properties that are not achievable with random copolymers. The inclusion of ethenylethyldimethylsilane in such block copolymers can provide a "soft" and flexible block that contrasts with a "hard" and rigid block from another monomer, leading to thermoplastic elastomers and other advanced materials.

| Copolymer System | Tunable Property | Potential Application |

| Ethenylethyldimethylsilane-co-N-isopropylacrylamide | Lower Critical Solution Temperature (LCST) | Temperature-Responsive Hydrogels, Drug Delivery |

| Ethenylethyldimethylsilane-b-Polystyrene | Microphase Separation, Mechanical Properties | Thermoplastic Elastomers, Nanostructured Films |

| Ethenylethyldimethylsilane-co-Acrylic Acid | pH-Responsive Swelling | pH-Sensitive Membranes, Biosensors |

| Ethenylethyldimethylsilane with Crosslinking Agent | Crosslink Density, Modulus | Elastomers, Sealants |

Advanced Characterization Techniques in Ethenylethyldimethylsilane Research

Spectroscopic Methodologies for Structural and Electronic Characterization

Spectroscopic techniques are indispensable tools for probing the intricate details of molecular structure and electronic environments. In the context of ethenylethyldimethylsilane research, these methods provide crucial insights into reaction mechanisms, bonding characteristics, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating reaction mechanisms by providing detailed information about the chemical environment of atomic nuclei. ed.ac.uk In the study of reactions involving organosilanes like ethenylethyldimethylsilane, NMR is instrumental in identifying transient intermediates and final products, thereby mapping the reaction pathway. ed.ac.ukbeilstein-journals.org The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the protons and carbons, respectively, allowing for the differentiation of various functional groups and bonding arrangements. pitt.edusigmaaldrich.comcarlroth.com

For instance, in the polymerization of vinylsilanes, ¹H NMR can be used to monitor the disappearance of the vinyl protons (typically in the 4.6-5.9 ppm range) and the appearance of new signals corresponding to the polymer backbone. orgchemboulder.com Similarly, ²⁹Si NMR provides direct information about the silicon environment, distinguishing between unreacted silane (B1218182) monomers, and various silicate (B1173343) and polysiloxane structures within a polymer. nasa.govscispace.com This is crucial for understanding the extent of polymerization and cross-linking.

Mechanistic studies often employ in-situ NMR, where the reaction is monitored directly within the NMR spectrometer. ed.ac.ukbeilstein-journals.org This allows for the detection of short-lived intermediates that might otherwise be missed. For example, in the hydrosilylation of alkynes catalyzed by transition metals, NMR can help identify key catalytic intermediates, providing insights into the catalytic cycle. The coupling constants between different nuclei can also offer valuable information about the connectivity and stereochemistry of the molecules formed.

Below is an interactive data table summarizing typical ¹H NMR chemical shifts for protons in environments relevant to ethenylethyldimethylsilane and its reaction products.

Fourier Transform Infrared (FTIR) Spectroscopy for Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a versatile and non-destructive technique used to identify functional groups and analyze chemical bonding within a material. psu.edu It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at these characteristic frequencies. researchgate.net This absorption pattern provides a unique "fingerprint" of the molecule.

In the study of ethenylethyldimethylsilane and its derivatives, FTIR is particularly useful for monitoring the transformation of the vinyl group and the formation of new bonds. The Si-H bond, for instance, exhibits a characteristic stretching vibration in the range of 2100-2200 cm⁻¹. acs.orgaps.org The disappearance or shift of this peak can indicate the participation of the silane in reactions such as hydrolysis or polymerization. acs.org

The vinyl group of ethenylethyldimethylsilane has several characteristic absorption bands, including the C=C stretching vibration around 1600 cm⁻¹ and the C-H stretching and bending vibrations of the vinyl group. The progress of polymerization can be followed by observing the decrease in the intensity of these vinyl peaks.

Furthermore, FTIR is instrumental in characterizing the formation of siloxane (Si-O-Si) networks, which are common in silane-based coatings and polymers. The Si-O-Si asymmetric stretching vibration typically appears as a broad and strong band in the 1000-1100 cm⁻¹ region. nih.gov The presence and characteristics of this band provide evidence for the hydrolysis and condensation of the silane. acs.org Other important vibrational modes that can be identified include Si-CH₂ and Si-CH₃ bending modes. nasa.gov

The following table provides a summary of characteristic FTIR absorption bands relevant to the analysis of ethenylethyldimethylsilane and its reaction products.

X-ray Based Spectroscopies (XPS, XAS, EXAFS, XANES)

X-ray based spectroscopic techniques provide elemental and chemical state information about the near-surface region of materials. psu.edu

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. researchgate.netethz.ch In the context of materials modified with ethenylethyldimethylsilane, XPS is used to confirm the presence of silicon on the surface and to determine its chemical environment. mdpi.com For example, the Si 2p core level spectrum can distinguish between elemental silicon, silane, and siloxane species based on shifts in binding energy. nih.gov This is crucial for verifying the successful grafting of the silane onto a substrate. nih.gov

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of matter. nih.govrsc.orgwiley.com XAS is further divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information about the oxidation state and coordination chemistry of the absorbing atom. nih.gov For materials involving ethenylethyldimethylsilane, XANES can be used to study the electronic structure of the silicon atom and how it changes upon reaction or incorporation into a matrix.

EXAFS provides information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers. This can be particularly useful for characterizing the structure of amorphous materials or nanoparticles where long-range order is absent. For instance, in silane-based coatings, EXAFS can help determine the Si-O and Si-C bond lengths and the number of neighboring atoms.

Microscopic and Diffraction Techniques for Morphological and Crystalline Analysis

While spectroscopic techniques provide information at the molecular level, microscopic and diffraction methods are essential for understanding the larger-scale structure and organization of materials.

Electron Microscopy (TEM, SEM, HAADF-STEM)

Electron microscopy techniques use a beam of accelerated electrons as a source of illumination, offering significantly higher resolution than light microscopy.

Transmission Electron Microscopy (TEM) allows for the direct imaging of the internal structure of materials at the nanoscale. spiedigitallibrary.org In studies involving ethenylethyldimethylsilane, TEM is used to visualize the morphology of nanoparticles coated with the silane or polymers derived from it. ucl.ac.ukmyu-group.co.jp For example, it can reveal the thickness and uniformity of a silane coating on a nanoparticle surface. nih.gov

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. qu.edu.qa It is often used to examine the surface morphology of films and coatings prepared using ethenylethyldimethylsilane. ucl.ac.uk SEM can reveal information about surface roughness, porosity, and the presence of any defects or aggregates.

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a technique that is particularly sensitive to variations in atomic number (Z-contrast). This makes it a powerful tool for imaging the distribution of heavier elements within a lighter matrix. In materials containing ethenylethyldimethylsilane, HAADF-STEM could be used to map the distribution of silicon atoms within a polymer or on a substrate.

X-ray Diffraction and Nano-diffraction

X-ray Diffraction (XRD) is a fundamental technique for characterizing the crystalline structure of materials. malvernpanalytical.comwikipedia.organton-paar.comweizmann.ac.il It is based on the principle of Bragg's law, where X-rays are diffracted by the crystal lattice of a material, producing a unique diffraction pattern. anton-paar.com This pattern provides information about the phase composition, crystal structure, and crystallite size. spiedigitallibrary.org

In the context of ethenylethyldimethylsilane research, XRD is used to study the crystallinity of polymers derived from the silane. nasa.govacs.orgrsc.org For instance, the pyrolysis of vinylsilane polymers can lead to the formation of silicon carbide (SiC) ceramics, and XRD is used to identify the crystalline phases of SiC that are formed at different temperatures. nasa.gov When ethenylethyldimethylsilane is used to modify crystalline materials, such as cellulose (B213188) nanocrystals, XRD can confirm that the underlying crystal structure of the substrate is retained after modification. nih.gov

Nano-diffraction is a specialized diffraction technique that uses a nanoscale X-ray beam to probe the crystal structure of very small volumes within a material. This would be particularly useful for analyzing localized structural variations or the crystallinity of individual nanoparticles in a composite material containing ethenylethyldimethylsilane derivatives.

Advanced In Situ and Operando Characterization for Reaction Monitoring

The study of reactions involving ethenylethyldimethylsilane, a member of the silane family, benefits significantly from advanced in situ and operando characterization techniques. These methods provide real-time insights into reaction kinetics, mechanisms, and the formation of intermediates, which are often not possible with traditional offline analysis. spectroscopyonline.com

In situ spectroscopy , particularly Infrared (IR) spectroscopy, is a powerful tool for monitoring the progress of silane reactions. utwente.nl For instance, in the context of silica (B1680970)/silane systems, operando IR spectroscopy performed during the reaction can help decipher the complex reaction mechanisms between silica and the silane. utwente.nl This is crucial for controlling mixing processes in industrial applications, such as in the manufacturing of low rolling resistance tires where bifunctional organosilanes react with both the silica surface and the polymer matrix. utwente.nlensicaen.fr

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for real-time reaction monitoring. magritek.commagritek.com Benchtop NMR spectrometers can be integrated directly into a laboratory fume hood to follow the progress of chemical reactions online. magritek.commagritek.com This allows for the quantitative determination of reaction kinetics and endpoints, as the NMR signal has a linear response to concentration and is not sensitive to the sample matrix. magritek.com Zero-field NMR (ZFNMR) spectroscopy is an emerging technique that shows promise for monitoring heterogeneous reactions, even within metallic containers, as it is not susceptible to the magnetic susceptibility broadening that affects high-field NMR. d-nb.info This could be particularly advantageous for studying ethenylethyldimethylsilane in various reactor setups.

Other spectroscopic techniques like Raman spectroscopy are also employed. acs.org For example, in the study of silica sol-gel processes, in situ UV-Raman spectroscopy, combined with 29Si NMR, has been used to investigate the initial oligomerization reaction pathways. acs.org This multi-analytical approach allows for a detailed understanding of the reaction kinetics and the identification of dominant oligomerization steps. acs.org

The table below summarizes some of the key in situ and operando techniques used for monitoring reactions relevant to silanes.

| Technique | Application in Silane Reaction Monitoring | Key Insights Gained |

| In Situ Infrared (IR) Spectroscopy | Monitoring the reaction between silica and silanes. utwente.nlensicaen.fr | Understanding complex reaction mechanisms, optimizing industrial mixing processes. utwente.nl |

| Online Nuclear Magnetic Resonance (NMR) Spectroscopy | Real-time tracking of reaction kinetics and endpoints. magritek.commagritek.com | Quantitative data on reactant consumption and product formation, identification of intermediates. magritek.com |

| Zero-Field NMR (ZFNMR) Spectroscopy | Monitoring heterogeneous reactions in various environments, including metal reactors. d-nb.info | High-resolution spectra from complex multiphase systems without magnetic susceptibility broadening. d-nb.info |

| In Situ UV-Raman Spectroscopy | Investigating initial oligomerization steps in sol-gel processes. acs.org | Elucidation of reaction pathways and kinetics. acs.org |

Micro- and Nanomechanical Characterization for Material Performance

The performance of materials derived from or incorporating ethenylethyldimethylsilane is critically dependent on their mechanical properties at the micro- and nanoscale. A variety of advanced characterization techniques are employed to probe these properties, providing crucial data for material design and application.

Nanoindentation is a primary technique for determining the nanomechanical properties of materials, such as hardness and elastic modulus. scirp.org This method involves indenting the material with a very small tip and measuring the load-displacement response. It has been used to study the mechanical properties of silane-based composites and coatings. scirp.orgnih.gov For instance, studies on silorane-based composites, which are related to silanes, have shown that their mechanical properties at the nano- and micro-scale are significantly influenced by the material itself. nih.gov Nanoindentation can also be used to assess the effect of fillers, such as silica nanoparticles, on the mechanical properties of silicone coatings. scirp.orgresearchgate.net

Microtribometers are used to characterize the frictional behavior of surfaces. researchgate.net For silane films deposited on various substrates, microtribological tests can measure the coefficient of friction and provide insights into the lubricity and wear resistance of the coatings. researchgate.net These properties are important for applications where low friction and high durability are required.

The table below presents a selection of micro- and nanomechanical characterization techniques and their applications in the context of silane-based materials.

| Technique | Measured Properties | Application in Silane-Based Materials |

| Nanoindentation | Hardness, Elastic Modulus, Creep, Fracture Toughness scirp.orgnih.gov | Characterizing the mechanical properties of silane-based composites and coatings, evaluating the effect of fillers. scirp.orgnih.govresearchgate.net |

| Atomic Force Microscopy (AFM) | Surface Topography, Elastic Modulus Variation asme.org | Probing the mechanical properties of the interphase in fiber-reinforced composites with silane coupling agents. asme.org |

| Microtribology | Coefficient of Friction, Wear Resistance researchgate.net | Evaluating the frictional behavior and durability of silane-based surface coatings. researchgate.net |

The unique molecular structure of polysilanes, which can be formed from monomers like ethenylethyldimethylsilane, contributes to their mechanical strength. patsnap.com The silicon-silicon backbone provides rigidity and stability, leading to enhanced tensile strength and durability. patsnap.com By modifying the substituents on the silicon atoms, the properties of the resulting polysilane materials can be tailored for specific applications requiring high-strength materials. patsnap.com

Theoretical and Computational Chemistry Studies on Ethenylethyldimethylsilane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. dergipark.org.tr These methods solve approximations of the Schrödinger equation to determine the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity. researchgate.netplos.org For ethenylethyldimethylsilane, such calculations would provide crucial data on its molecular and electronic properties.

Detailed quantum chemical studies would elucidate the molecule's ground-state geometry, including precise bond lengths, bond angles, and dihedral angles. Analysis of the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be critical for predicting its reactivity. The energy and location of the HOMO indicate the molecule's tendency to donate electrons, while the LUMO's characteristics reveal its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Furthermore, these calculations can generate maps of the electrostatic potential (MEP), which visualize the charge distribution across the molecule. dergipark.org.tr These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering a clear picture of how the molecule would interact with other chemical species, such as reactants, catalysts, or solvents. unipd.it While specific computational studies focused exclusively on ethenylethyldimethylsilane are not prevalent in publicly accessible literature, the methodologies are well-established. dergipark.org.trrsc.org A typical output for such a study would include a data table summarizing these key electronic and structural parameters.

Table 1: Hypothetical Quantum Chemical Properties of Ethenylethyldimethylsilane (Illustrative) This table illustrates the type of data that would be generated from DFT calculations. The values are not from actual research and are for demonstrative purposes only.

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 0.5 | Debye |

| Mulliken Charge on Si | +0.45 | e |

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "computational microscope" to observe complex processes like polymerization. nih.govsmu.edu For ethenylethyldimethylsilane, MD simulations are essential for understanding how individual monomer units assemble into polymers, a process fundamental to its application in producing silicon-based materials. nih.gov

Simulations of the polymerization of vinylsilanes would involve constructing a simulation box containing numerous ethenylethyldimethylsilane monomers, an initiator, and potentially solvent molecules. By applying classical force fields, which define the potential energy of the system based on atomic positions, the simulation tracks the trajectories of all particles. nih.gov This allows researchers to observe the key steps of polymerization: initiation, propagation, and termination.

These simulations can provide insights into the resulting polymer's morphology, such as chain length distribution, branching, and cross-linking density. rsc.org Properties like the glass transition temperature and mechanical characteristics (e.g., elastic modulus) of the bulk polymer can also be predicted. nih.gov While detailed MD studies on the specific polymerization of ethenylethyldimethylsilane are not widely published, the methodology is broadly applied in polymer science to understand structure-property relationships. smu.edunih.gov A specialized open-source package, PolySMart, has been developed to model polymerization kinetics and generate equilibrated polymer structures at a coarse-grained level. rsc.org

Computational Design of Catalytic Systems and Reaction Pathways

The synthesis and functionalization of ethenylethyldimethylsilane often rely on catalytic processes, such as hydrosilylation. researchgate.netnih.gov Computational chemistry plays a vital role in designing new catalysts and elucidating the complex mechanisms of these reactions. acs.orgrsc.org By modeling the reaction pathway, researchers can identify transition states, reaction intermediates, and activation energies, which are critical for understanding catalyst activity and selectivity. smu.eduresearchgate.net

For instance, in the context of hydrosilylation of alkynes to form vinylsilanes, DFT calculations can be used to explore the catalytic cycle of various metal complexes (e.g., based on ruthenium, iron, or cobalt). researchgate.netnih.govuni-bayreuth.de These studies help explain how different catalysts can lead to different isomers (e.g., β-(E) vs. β-(Z) vinylsilanes) by comparing the energy barriers of competing reaction pathways. researchgate.net Computational screening can assess the performance of numerous potential catalyst candidates before they are synthesized and tested in the lab, accelerating the discovery process. acs.org

Automated reaction network generators can explore vast chemical reaction spaces to discover novel pathways. rsc.org These tools use quantum mechanics or machine learning to identify plausible elementary reaction steps, constructing a network that can reveal dominant pathways and potential side products. researchgate.netcecam.org While specific pathways for ethenylethyldimethylsilane are not detailed in the literature, these computational tools provide a framework for such investigations. github.comansys.com

Table 2: Illustrative Comparison of Catalysts for a Generic Hydrosilylation Reaction This table demonstrates how computational data could be used to compare catalyst performance. The values are hypothetical.

| Catalyst | Calculated Activation Energy (kcal/mol) | Predicted Regioselectivity (β:α) |

|---|---|---|

| Catalyst A (Fe-based) | 18.5 | 90:10 |

| Catalyst B (Ru-based) | 15.2 | >99:1 |

Data Integration and Machine Learning Approaches in Organosilicon Research

The field of organosilicon chemistry is increasingly benefiting from the integration of large datasets with machine learning (ML) and artificial intelligence (AI). tandfonline.com These data-driven approaches can accelerate the discovery and optimization of materials by learning complex structure-property relationships from existing experimental and computational data. acs.orgdiva-portal.org

ML models can be trained to predict a wide range of properties for organosilicon compounds. For example, quantitative structure-property relationship (QSPR) models can predict physical properties like flash points. researchgate.net More advanced geometric deep learning models can predict reaction properties, such as activation energies, directly from the 3D structures of reactants and products. acs.org A significant advantage of ML is its ability to screen vast chemical spaces far more rapidly than is possible with traditional quantum chemical calculations. tandfonline.com

In a hybrid approach, ML models can be trained on high-accuracy quantum chemistry data to create potentials that can be used in large-scale molecular dynamics simulations, combining the accuracy of quantum mechanics with the speed of classical simulations. acs.orgdiva-portal.org This synergy between data science and theoretical chemistry allows for more accurate and efficient modeling of complex chemical systems. nih.gov For ethenylethyldimethylsilane and related compounds, these methods could be used to predict reactivity, design novel polymers with desired properties, and identify optimal reaction conditions, even in the absence of extensive experimental data. researchgate.nettandfonline.com

Q & A

Q. What are the common methodologies for synthesizing silane, ethenylethyldimethyl-?

The synthesis of silane derivatives like ethenylethyldimethylsilane often involves catalytic disproportionation of chlorosilanes. For example, chlorosilanes derived from reactions involving hydrogen, metallurgical silicon, and silicon tetrachloride can undergo catalytic conversion to produce silane compounds. This method emphasizes scalability and cost efficiency, with process designs targeting high-volume production (e.g., 1000 MT/year) . Researchers should optimize reaction parameters (temperature, catalyst type, and pressure) to enhance yield and purity.

Q. How should researchers characterize the purity and structure of silane, ethenylethyldimethyl-?

Key characterization techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS) for purity analysis.

- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ²⁹Si) to confirm molecular structure and substituent arrangement.

- Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups like Si-C and Si-H bonds. Ensure calibration with reference standards and replicate measurements to minimize instrumental errors .

Q. What safety protocols are critical when handling silane, ethenylethyldimethyl-?

- Use inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis or oxidation.

- Conduct experiments in fume hoods with explosion-proof equipment due to flammability risks.

- Follow guidelines for personal protective equipment (PPE), including chemical-resistant gloves and goggles. Document all safety measures in experimental protocols, as emphasized in safety data sheets for reactive silanes .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of silane, ethenylethyldimethyl-?

Advanced optimization requires a factorial experimental design. For example:

- Independent Variables : Catalyst concentration (e.g., platinum vs. palladium), temperature (50–150°C), and reactant molar ratios.

- Response Variables : Yield (%) and byproduct formation. Statistical tools like ANOVA can identify significant variables, while response surface methodology (RSM) models nonlinear relationships. Cross-validate results with pilot-scale trials to ensure scalability .

Q. Why do studies report contradictory results on silane, ethenylethyldimethyl-’s efficacy in adhesive systems?

Contradictions often arise from methodological variations:

- Silane Concentration : Universal adhesives (UAs) with low silane content (<1 wt%) may fail to match the bond strength of dedicated silane primers .

- Substrate Preparation : Differences in etching (e.g., hydrofluoric acid concentration) or curing protocols (light intensity/duration) affect interfacial adhesion. To resolve discrepancies, standardize substrate pretreatment and include control groups (e.g., HF + silane vs. HF + UA) in experimental designs .

Q. What computational methods are suitable for modeling silane, ethenylethyldimethyl-’s reactivity?

- Density Functional Theory (DFT) : Predicts reaction pathways and transition states for Si–C bond formation.

- Molecular Dynamics (MD) : Simulates interfacial interactions between silane and substrates (e.g., glass ceramics). Validate models with experimental spectroscopic data (e.g., FTIR peak assignments) and thermodynamic parameters (ΔG, activation energy) .

Data Analysis and Reporting

Q. How should researchers address uncertainties in silane, ethenylethyldimethyl- experimental data?

- Error Propagation Analysis : Quantify uncertainties from instrumentation (e.g., ±0.1% for GC-MS) and human error.

- Replication : Perform triplicate trials and report standard deviations.

- Statistical Tests : Use t-tests or chi-square analyses to assess significance of observed differences. Discuss limitations explicitly, such as sample size or environmental variability, in the "Discussion" section .

Q. What strategies ensure rigorous literature synthesis for silane, ethenylethyldimethyl- research?

- Categorize Sources : Group studies by synthesis methods, applications (e.g., adhesives), and analytical techniques.

- Critical Appraisal : Evaluate peer-reviewed articles for technical soundness and reproducibility. Exclude studies with insufficient methodological details .

- Gaps Identification : Highlight understudied areas (e.g., long-term stability in composite materials) for future work .

Experimental Design and Validation

Q. How to validate the efficacy of silane, ethenylethyldimethyl- in novel applications (e.g., hybrid materials)?

- Comparative Testing : Compare mechanical properties (tensile strength, modulus) of composites with/without silane.

- Accelerated Aging : Expose samples to humidity (85% RH) and thermal cycling (-20°C to 80°C) to assess durability.

- Surface Analysis : Use X-ray Photoelectron Spectroscopy (XPS) to verify silane-substrate covalent bonding .

Q. What ethical considerations apply to silane, ethenylethyldimethyl- research?

- Data Integrity : Avoid selective reporting; disclose all results, including negative outcomes.

- Hazard Communication : Clearly label risks (e.g., flammability) in publications and safety documentation.

- Compliance : Adhere to institutional review board (IRB) guidelines if human-derived materials are involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.